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molecular formula C12H19NO2 B8450326 2,3-Diethyl-4-methyl-5-carbethoxy-pyrrole

2,3-Diethyl-4-methyl-5-carbethoxy-pyrrole

Cat. No. B8450326
M. Wt: 209.28 g/mol
InChI Key: SCFQFDJTJGDDFC-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

As in Example 32 but using 3-ethyl-4-methyl-5-carbethoxy-pyrrole and paraldehyde. Colourless prisms (64%), m.p. 71°-73° (lit. 8) 73°-74°). Anal. Calc. for C12H19NO2 : C, 68.86; H, 9.15; N, 6.67. Found: C, 68.71; H, 9.11; N, 6.84.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
prisms
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]([CH3:8])=[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[NH:5][CH:4]=1)[CH3:2].[CH3:14][CH:15]1OC(C)OC(C)O1>>[CH2:14]([C:4]1[NH:5][C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:7]([CH3:8])[C:3]=1[CH2:1][CH3:2])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CNC(=C1C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Step Three
Name
prisms
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C=1NC(=C(C1CC)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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